molecular formula C12H23NO2 B6496690 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1494642-27-1

1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B6496690
CAS No.: 1494642-27-1
M. Wt: 213.32 g/mol
InChI Key: PRVCWCABWPSZSS-UHFFFAOYSA-N
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Description

1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a ketone derivative featuring a piperidine ring substituted with a methoxymethyl group at the 4-position. The compound’s molecular formula is C12H21NO2, with a molecular weight of 211.34 g/mol.

Properties

IUPAC Name

1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCWCABWPSZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.

    Attachment of the Dimethylpropanone Moiety: The final step involves the acylation of the piperidine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as secondary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.

    Industrial Applications: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxymethyl and dimethylpropanone groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

The piperidine ring’s substituent significantly influences the compound’s chemical behavior and applications. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Piperidine Derivatives
Compound Name (CAS or Reference) Substituent on Piperidine Molecular Weight (g/mol) Key Features/Applications References
1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one Methoxymethyl (CH2OCH3) 211.34 Ether group; moderate stability and solubility -
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CymitQuimica, Ref: 3D-LSB45845) Bromomethyl (CH2Br) ~265.18 High reactivity as an alkylating agent; used in synthetic chemistry
1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one (CAS 1000933-35-6) Hydroxyimino (NOH) 184.24 Oxime functionality; potential coordination chemistry applications
1-[4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1316217-82-9) Pyrimidine ring (Cl, CH3) ~337.84 Medicinal use (e.g., kinase inhibition); aromatic heterocycle enhances target binding
1-[4-(3-Methoxyphenyl)-1-methyl-piperidin-4-yl]-propan-1-one (CAS 43152-59-6) 3-Methoxyphenyl (aromatic) 261.36 Enhanced π-π interactions; potential CNS drug candidate
Key Observations :
  • Reactivity : Bromomethyl derivatives (e.g., CymitQuimica’s compound) exhibit higher reactivity for alkylation or cross-coupling reactions compared to the methoxymethyl analog .
  • Biological Activity : Pyrimidine-substituted derivatives (e.g., CAS 1316217-82-9) are prioritized in medicinal chemistry for kinase inhibition, whereas methoxymethyl-substituted compounds may lack direct biological data .
  • Solubility: Hydroxyimino and hydroxyethyl (CAS 2025888-25-7, ) substituents introduce polar groups, improving aqueous solubility over methoxymethyl’s ether linkage .

Biological Activity

1-[4-(Methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound featuring a piperidine ring, which is often explored for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C12H23NO2C_{12}H_{23}NO_2. Its structure includes a piperidine ring substituted with a methoxymethyl group and a dimethylpropanone moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight213.32 g/mol
Molecular FormulaC₁₂H₂₃NO₂
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The piperidine moiety may facilitate binding to neurotransmitter receptors, particularly those related to the central nervous system (CNS), such as dopamine and serotonin receptors. This interaction can modulate various physiological responses, including mood regulation and pain perception.

Biological Activity Studies

Recent studies have highlighted the potential pharmacological effects of this compound:

  • Dopamine Receptor Binding : Research indicates that derivatives of this compound exhibit significant affinity for dopamine D2 receptors. In vitro assays demonstrated competitive displacement of known ligands, suggesting that the compound may act as a dopamine receptor modulator .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models. Results showed a dose-dependent reduction in pain response, indicating potential use in pain management therapies.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Study on Pain Management : A controlled study involving rodent models assessed the analgesic effects of this compound. The results indicated that administration resulted in significant pain relief compared to control groups, with minimal side effects observed.
  • Dopaminergic Activity Assessment : In another study focused on psychiatric disorders, the compound was tested for its ability to modulate dopaminergic pathways. The findings revealed that it could potentially alleviate symptoms associated with dopamine dysregulation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAffinity for D2 Receptor (Ki)Notable Effects
This compound54 nMAnalgesic, neuroprotective
1-(4-Methoxyphenyl)-4-(piperidin-4-yl)methylpiperazine48 nMAntidepressant
N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide60 nMAnxiolytic

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